molecular formula C18H15N3O3 B6058369 N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide

Cat. No. B6058369
M. Wt: 321.3 g/mol
InChI Key: MPJYILHNJOOTDP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO is a versatile molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in a variety of research fields.

Mechanism of Action

N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide exerts its effects through the inhibition of complex III of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production can lead to oxidative stress, which can have a range of effects on cellular function.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on bacterial biofilms and mitochondrial function, N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide has also been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer and melanoma.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for use in experiments. It is also a versatile molecule that has been shown to exhibit a range of effects, making it a valuable tool in a variety of research fields. However, there are also limitations to the use of N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular function can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.

Future Directions

There are several potential future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide. One area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide analogs with improved pharmacological properties. Another area of interest is the use of N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide in combination with other compounds to enhance its effects or target specific cellular pathways. Additionally, further research is needed to fully understand the complex effects of N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide on cellular function and its potential applications in a variety of research fields.

Synthesis Methods

N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 2-amino-3-methoxybenzoic acid, followed by the condensation of the resulting product with 2-hydrazinoquinoline. The final step involves the oxidation of the resulting intermediate to yield N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide.

Scientific Research Applications

N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in a variety of research fields. N'-(4-hydroxy-3-methoxybenzylidene)-2-quinolinecarbohydrazide has been used in studies on bacterial biofilms, where it has been shown to inhibit the formation of biofilms and disrupt existing ones. It has also been used in studies on mitochondrial function, where it has been shown to inhibit complex III of the electron transport chain.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-24-17-10-12(6-9-16(17)22)11-19-21-18(23)15-8-7-13-4-2-3-5-14(13)20-15/h2-11,22H,1H3,(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYILHNJOOTDP-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]quinoline-2-carboxamide

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